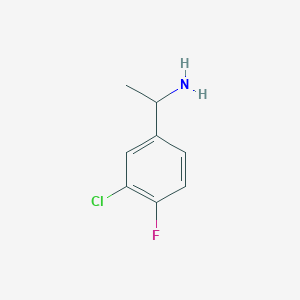

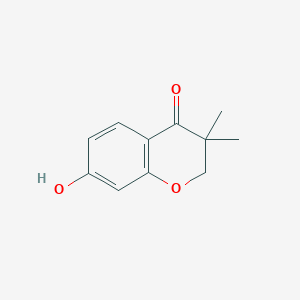

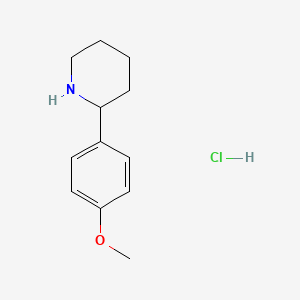

![molecular formula C40H25O4P B3430820 (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin CAS No. 864943-23-7](/img/structure/B3430820.png)

(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin

Descripción general

Descripción

“(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin” is a complex organic compound . It has been used as a catalyst for asymmetric hydrogenation of quinolines catalyzed by iridium complexes of BINOL-derived diphosphonites .

Synthesis Analysis

The synthesis of this compound involves multiple steps . The chiral monophosphite ligand is synthesized in two steps. ®-BINOL is treated with triisopropylsilyl (TIPS) chloride in the presence of triethylamine in methylene chloride (DCM) to obtain the mono-TIPS-modified BINOL .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and a phosphorus oxide group . The PubChem database provides a detailed 2D and 3D structure of the compound .Chemical Reactions Analysis

This compound has been used as a ligand in various chemical reactions . For example, it has been employed in Noyori-type asymmetric transfer hydrogenation of prochiral ketones .Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 500.49 g/mol . It is freely soluble in dichloromethane, chloroform, and most organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis Techniques

The synthesis of naphthalene derivatives, such as 1,3-dihydroxynaphthalene, is crucial for various scientific applications. These compounds are synthesized through routes like alkaline fusion or efficient dihydroxylation methods. The photocatalytic hydroxylation technique is highlighted for its simplicity and eco-friendliness (Zhang You-lan, 2005).

Environmental Pollutants and Toxicology

Studies on polychlorinated naphthalenes (PCNs), derivatives of naphthalene, have shown their environmental persistence and toxicity, similar to dioxins. Despite their significant environmental and health impacts, data on non-occupational human exposure are limited, indicating a need for further investigation (J. Domingo, 2004).

Application in Medical Imaging

- Amyloid Imaging: Research into radioligands for amyloid imaging in Alzheimer's disease has utilized naphthalene-based compounds. These studies demonstrate the utility of naphthalene derivatives in developing diagnostic tools for neurodegenerative diseases, showing significant promise in early detection and evaluation of therapies (A. Nordberg, 2007).

Environmental and Health Implications

- Biodegradation and Environmental Remediation: The microbial degradation of polycyclic aromatic hydrocarbons (PAHs), a group that includes naphthalene, is a critical process for the ecological recovery of contaminated sites. Understanding the mechanisms behind the microbial breakdown of these compounds can lead to improved bioremediation strategies (R. Peng et al., 2008).

Novel Medicinal Applications

- Naphthalimide Compounds in Medicine: Naphthalimide derivatives, which share a structural framework with naphthalene, have been extensively studied for their medicinal potential. These compounds have shown promise in treating various diseases due to their diverse biological activities, including anticancer, antibacterial, and antiviral effects. This research area highlights the potential for naphthalene derivatives in pharmaceutical development (Huo-Hui Gong et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H25O4P/c41-45(42)43-39-35(33-21-9-15-25-11-1-5-17-29(25)33)23-27-13-3-7-19-31(27)37(39)38-32-20-8-4-14-28(32)24-36(40(38)44-45)34-22-10-16-26-12-2-6-18-30(26)34/h1-24H,(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYOKZNBLPQLJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC=CC9=CC=CC=C98)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H25O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin | |

CAS RN |

864943-23-7, 929097-93-8 | |

| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-di-1-naphthalenyl-, 4-oxide, (11bR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864943-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-di-1-naphthalenyl-, 4-oxide, (11bS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929097-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

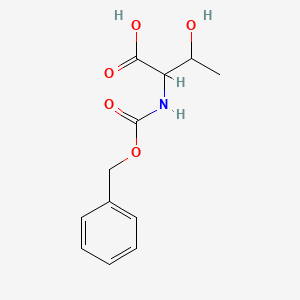

![3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid](/img/no-structure.png)

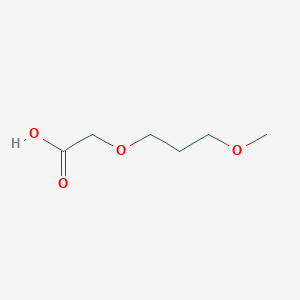

![(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3430782.png)